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Benzene, [[(6-iodohexyl)oxy]methyl]-

Cat. No.: B12272491
CAS No.: 97510-97-9
M. Wt: 318.19 g/mol
InChI Key: NOTUNHQYDCXAKJ-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ethers and Halogenated Organic Compounds

Benzene (B151609), [[(6-iodohexyl)oxy]methyl]- can be classified as an aromatic ether. Aromatic ethers are a class of organic compounds where an oxygen atom is connected to an aromatic ring and an alkyl or aryl group. organic-chemistry.org The ether group in the title compound is a benzylic ether, specifically a (benzyloxy)alkane. Ethers are generally valued for their stability and are often used as solvents in chemical reactions because they are unreactive towards many reagents. libretexts.orglibretexts.org However, the C-O bond in ethers can be cleaved under strongly acidic conditions. libretexts.orglibretexts.org In the case of aryl alkyl ethers, this cleavage typically yields a phenol (B47542) and an alkyl halide, as the bond between the oxygen and the aromatic ring is stronger and less susceptible to nucleophilic attack. libretexts.orglibretexts.org

Furthermore, the presence of an iodine atom on the hexyl chain places this compound within the category of halogenated organic compounds. Halogenated compounds are integral to numerous areas of chemical science, including pharmaceuticals, agrochemicals, and materials science. softecks.in The inclusion of a halogen atom can significantly influence a molecule's physical and chemical properties, such as its reactivity, polarity, and biological activity. softecks.in Specifically, the carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodoalkanes valuable synthetic intermediates as the iodine can act as a good leaving group in nucleophilic substitution reactions.

Structural Characteristics and Chemical Significance of the [[(6-iodohexyl)oxy]methyl]- Moiety

The six-carbon hexyl chain offers a non-polar, flexible spacer, which can be significant in applications where molecular spacing and orientation are critical, such as in the design of liquid crystals or self-assembling monolayers. The terminal iodine atom is arguably the most reactive site on the alkyl chain. Its presence makes the terminal carbon atom electrophilic and susceptible to attack by nucleophiles, enabling a wide range of subsequent chemical transformations. This feature allows for the molecule to be used as a building block, where the iodohexyl chain can be further elaborated or attached to other molecular fragments.

Overview of Research Trajectories for Complex Benzene Derivatives

Research into complex benzene derivatives is a vibrant and ever-evolving field. researchgate.net The synthesis of such compounds is often pursued to create molecules with specific functions or to serve as versatile intermediates in multi-step synthetic sequences. pressbooks.publibretexts.orgyoutube.com Key research trajectories include:

Materials Science: Halogenated aromatic compounds are investigated for their potential use in organic semiconductors and optoelectronic materials. researchgate.net The specific properties of Benzene, [[(6-iodohexyl)oxy]methyl]- could be tailored for applications in this area.

Medicinal Chemistry: The introduction of halogen atoms is a common strategy in drug design to enhance properties like metabolic stability and binding affinity. softecks.in While this article does not discuss dosage, the structural motifs present in the title compound are relevant to pharmaceutical research.

Synthetic Methodology: The development of new and efficient ways to synthesize complex molecules is a constant goal in organic chemistry. pressbooks.pubyoutube.com Compounds like Benzene, [[(6-iodohexyl)oxy]methyl]- can serve as test substrates for new reactions or as building blocks in the total synthesis of natural products. The presence of multiple functional groups allows for the exploration of selective reaction conditions.

The study of molecules like Benzene, [[(6-iodohexyl)oxy]methyl]- contributes to the fundamental understanding of how different functional groups influence each other's reactivity within a single molecular entity, paving the way for the rational design of new molecules with desired properties.

Data Tables

Table 1: Physicochemical Properties of Benzene, [[(6-iodohexyl)oxy]methyl]-

Property Value
Molecular Formula C13H19IO
Molecular Weight 318.19 g/mol

Table 2: Structural Features of Benzene, [[(6-iodohexyl)oxy]methyl]-

Feature Description
Aromatic System Monosubstituted benzene ring
Ether Linkage Benzylic ether

Halogenation | Terminal iodine atom |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19IO B12272491 Benzene, [[(6-iodohexyl)oxy]methyl]- CAS No. 97510-97-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97510-97-9

Molecular Formula

C13H19IO

Molecular Weight

318.19 g/mol

IUPAC Name

6-iodohexoxymethylbenzene

InChI

InChI=1S/C13H19IO/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2

InChI Key

NOTUNHQYDCXAKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCI

Origin of Product

United States

Synthetic Methodologies for Benzene, 6 Iodohexyl Oxy Methyl and Analogues

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the Benzene (B151609), [[(6-iodohexyl)oxy]methyl]- framework in a single key step. These methods primarily revolve around the formation of the ether linkage.

Alkylation Strategies for Ether Linkage Formation (e.g., Williamson Ether Synthesis Adaptations)

The Williamson ether synthesis is a cornerstone of ether formation and represents a primary route for the synthesis of Benzene, [[(6-iodohexyl)oxy]methyl]-. This S\textsubscript{N}2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. byjus.comiitk.ac.in For the synthesis of the target molecule, two main pathways exist:

Pathway A: The reaction of sodium benzyloxide with 1,6-diiodohexane (B103822).

Pathway B: The reaction of benzyl (B1604629) alcohol with 1,6-diiodohexane under basic conditions.

In Pathway A, benzyl alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the more nucleophilic sodium benzyloxide. This alkoxide then reacts with 1,6-diiodohexane. Due to the nature of the S\textsubscript{N}2 mechanism, the reaction works best with primary alkyl halides. byjus.comgoogle.com In 1,6-diiodohexane, both iodine atoms are attached to primary carbons, making it a suitable substrate. However, a key challenge in this approach is achieving monosubstitution. The use of a large excess of 1,6-diiodohexane can favor the formation of the desired mono-ether product, Benzene, [[(6-iodohexyl)oxy]methyl]-, over the dialkylated by-product.

Pathway B involves a one-pot reaction where benzyl alcohol is treated with a base in the presence of 1,6-diiodohexane. Common bases for this transformation include potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), often in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the nucleophilicity of the resulting alkoxide. organic-chemistry.org

Reactant 1Reactant 2BaseSolventKey Considerations
Benzyl alcohol1,6-DiiodohexaneNaHTHF, DMFPre-formation of sodium benzyloxide.
Benzyl alcohol1,6-DiiodohexaneKOH, NaOHDMF, DMSOOne-pot reaction; potential for side reactions.

This table is generated based on general principles of the Williamson ether synthesis and may not represent optimized conditions for this specific reaction.

Regioselective Functionalization of Benzene and its Derivatives

Direct regioselective functionalization of the benzene ring to introduce the [(6-iodohexyl)oxy]methyl- group in a single step is synthetically challenging and not a commonly employed method for this specific target molecule. Friedel-Crafts alkylation, a typical method for attaching alkyl chains to a benzene ring, is not suitable for this purpose due to the nature of the substituent and the reaction conditions, which can lead to rearrangements and multiple products.

More advanced methods for C-H functionalization are being developed, but these are often complex and may not be the most efficient route for this particular synthesis. nih.gov Therefore, building the molecule from precursors that already contain the benzene ring and the benzylic oxygen is the more practical and widely used approach.

Synthesis via Precursor Transformation

A more common and often more controllable strategy for the synthesis of Benzene, [[(6-iodohexyl)oxy]methyl]- involves the preparation of a precursor molecule that is then converted to the final product in a subsequent step.

Utilization of Halogenated Alkyl Chain Precursors (e.g., Bromohexyl Analogues)

A highly effective method involves the synthesis of the bromo-analogue, Benzene, [[(6-bromohexyl)oxy]methyl]-, as a key intermediate. This precursor can be synthesized via the Williamson ether synthesis by reacting benzyl alcohol with 1,6-dibromohexane. Similar to the reaction with 1,6-diiodohexane, using an excess of the dihaloalkane is crucial to minimize the formation of the bis-ether byproduct. The reaction is typically carried out in the presence of a base like sodium hydride in a solvent such as THF. wikipedia.org

Reactant 1Reactant 2BaseSolventProduct
Benzyl alcohol1,6-DibromohexaneNaHTHFBenzene, [[(6-bromohexyl)oxy]methyl]-

This table is generated based on known procedures for the synthesis of analogous bromo-ethers.

The resulting Benzene, [[(6-bromohexyl)oxy]methyl]- is a stable compound that can be purified and then converted to the desired iodo-derivative.

Iodination Reactions and Conditions for Terminal Functionalization

The conversion of the bromo-precursor, Benzene, [[(6-bromohexyl)oxy]methyl]-, to the iodo-product, Benzene, [[(6-iodohexyl)oxy]methyl]-, is typically achieved through a Finkelstein reaction. byjus.com This is a classic S\textsubscript{N}2 reaction that involves the exchange of one halogen for another.

The reaction is driven to completion by using a salt of the desired halide that is soluble in the reaction solvent, while the byproduct salt is insoluble and precipitates out of solution. For the conversion of an alkyl bromide to an alkyl iodide, sodium iodide (NaI) in acetone (B3395972) is the most common reagent system. iitk.ac.in Sodium iodide is soluble in acetone, whereas the sodium bromide (NaBr) formed as a byproduct is not, thus shifting the equilibrium towards the formation of the alkyl iodide.

The reaction is generally carried out by heating the bromo-precursor with an excess of sodium iodide in refluxing acetone for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

Starting MaterialReagentSolventKey Principle
Benzene, [[(6-bromohexyl)oxy]methyl]-Sodium Iodide (NaI)AcetonePrecipitation of NaBr drives the reaction forward.

This table illustrates the standard conditions for a Finkelstein reaction.

Chemo- and Regioselectivity in Synthetic Routes

Chemoselectivity is a critical consideration in the synthesis of Benzene, [[(6-iodohexyl)oxy]methyl]-. In the direct synthesis approach using 1,6-diiodohexane, the primary challenge is to achieve mono-alkylation of the benzyl alcohol. The two terminal iodo-groups on the hexane (B92381) chain are chemically equivalent, and thus, the reaction can lead to a mixture of the desired mono-ether, the di-ether, and unreacted starting materials. To favor monosubstitution, a significant excess of 1,6-diiodohexane is typically employed. This increases the statistical probability of the benzyloxide anion encountering an unreacted diiodohexane molecule rather than a mono-substituted product.

In the two-step synthesis via the bromo-precursor, chemoselectivity is addressed in a similar manner during the initial Williamson ether synthesis with 1,6-dibromohexane. The subsequent Finkelstein reaction is highly chemoselective for the conversion of the primary alkyl bromide to the primary alkyl iodide, as the C-Br bond is significantly more reactive towards nucleophilic substitution by iodide than any other functional group present in the molecule under these conditions.

Green Chemistry Considerations in Synthesis

The traditional Williamson ether synthesis, while effective, often involves the use of hazardous solvents, harsh bases, and can lead to the formation of byproducts, contributing to environmental concerns. Green chemistry principles offer a framework to address these issues by promoting the use of safer solvents, alternative energy sources, and catalytic systems to improve reaction efficiency and reduce waste. For the synthesis of "Benzene, [[(6-iodohexyl)oxy]methyl]-" and its analogues, several green approaches can be considered. These methodologies aim to reduce reaction times, energy consumption, and the use of toxic substances.

Microwave irradiation has emerged as a powerful tool in green organic synthesis. youtube.com It allows for rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. benthamscience.combenthamdirect.com In the context of synthesizing long-chain alkyl aryl ethers, microwave-assisted Williamson ether synthesis can be performed under solvent-free conditions or with greener solvents. benthamdirect.comtsijournals.com

For instance, a study on the microwave-assisted synthesis of various alkyl aryl ethers demonstrated a significant reduction in reaction time and an increase in yield. ncert.nic.in An efficient tandem synthesis of alkyl aryl ethers has been developed using microwave irradiation under solvent-free conditions with potassium carbonate as a mild solid base. orgchemres.org This method has proven to be simple, rapid, and scalable. orgchemres.org

A general procedure for the microwave-assisted synthesis of an alkyl aryl ether, analogous to the target compound, would involve the reaction of a substituted phenol (B47542) or benzyl alcohol with an appropriate alkyl halide in the presence of a base. The use of microwave energy can dramatically accelerate this process. tsijournals.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Williamson Ether Synthesis for Representative Analogues

Ether ProductConventional Method (Time, h)Microwave Method (Time, min)Yield (%) (Microwave)Reference
2-Octyloxynaphthalene>121588 orgchemres.org
Cyclohexyloxybenzene>101285 orgchemres.org
1,2-Bis(2-nitrophenoxy)ethane247584 orgchemres.org

This table illustrates the significant rate enhancement achieved with microwave irradiation for the synthesis of various ethers.

Phase-transfer catalysis (PTC) is another key green chemistry technique that facilitates reactions between reactants in immiscible phases, such as a solid-liquid or liquid-liquid system. mdpi.com In the Williamson ether synthesis, the alkoxide or phenoxide is often an inorganic salt, which is insoluble in the organic phase containing the alkyl halide. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the anionic nucleophile from the aqueous or solid phase to the organic phase where the reaction occurs. acsgcipr.org

The use of PTC offers several advantages:

Elimination of the need for anhydrous and often hazardous organic solvents. ias.ac.in

Use of cheaper and less hazardous inorganic bases like sodium hydroxide or potassium carbonate. acsgcipr.org

Milder reaction conditions and often higher yields. mdpi.com

For the synthesis of benzyl ethers, which are structurally related to the target compound, phase-transfer catalysis has been shown to be highly effective. phasetransfercatalysis.com The reaction of benzyl chloride or bromide with alcohols in the presence of a phase-transfer catalyst and a base proceeds efficiently. ias.ac.in

Table 2: Examples of Phase-Transfer Catalyzed Ether Synthesis

CatalystReactantsSolventTemperature (°C)Yield (%)Reference
Tetrabutylammonium bromideBenzyl alcohol, Ethyl iodideDMSO5091 pnu.ac.ir
Tetrabutylammonium bromideBenzyl alcohol, Benzyl chlorideDMSO5090 pnu.ac.ir
18-Crown-6Benzyl chloride, Potassium cyanideAcetonitrile85High electronicsandbooks.com

This table showcases the application of different phase-transfer catalysts in the synthesis of ethers under various conditions.

Sonochemistry, the application of ultrasound to chemical reactions, can also be a valuable tool for the green synthesis of ethers. Ultrasound irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. nih.govnih.gov This can lead to improved mass transfer and activation of the reacting species.

A combined microwave and ultrasound-assisted Williamson reaction has been reported as an efficient and ecologically valuable route for preparing ethers in the absence of phase-transfer catalysts. orgchemres.org This dual approach can further accelerate the reaction and improve efficiency.

A major goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents. Solvent-free, or solid-state, reactions offer a significant environmental advantage. nih.gov The synthesis of allyl and benzyl ethers has been successfully carried out under solvent-free conditions using solid potassium hydroxide. ias.ac.in

When a solvent is necessary, the choice of a "green" solvent is crucial. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While the Williamson ether synthesis is traditionally performed in organic solvents, methods using water as a solvent with the aid of phase-transfer catalysts have been developed.

Ionic liquids (ILs) are another class of alternative solvents that have gained attention in green chemistry. They are non-volatile, have high thermal stability, and their properties can be tuned by modifying their cationic and anionic components. researchgate.net The synthesis of ethers can be performed in ionic liquids, which can sometimes also act as catalysts, facilitating product separation and catalyst recycling. researchgate.net

Mechanistic Investigations of Reactions Involving Benzene, 6 Iodohexyl Oxy Methyl

Mechanistic Pathways of Formation Reactions

The synthesis of Benzene (B151609), [[(6-iodohexyl)oxy]methyl]- likely proceeds through a Williamson ether synthesis, a robust method for forming ethers. scienceinfo.combyjus.comchemistrytalk.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of the target molecule, this could involve the reaction of a benzyl (B1604629) alkoxide with a 1,6-diiodohexane (B103822) or a related dihaloalkane, or the reaction of a 6-iodohexan-1-olate with benzyl chloromethyl ether. The latter is a common route for introducing the benzyloxymethyl (BOM) protecting group. orgsyn.orgchemicalbook.comresearchgate.net

The formation of the ether bond in Benzene, [[(6-iodohexyl)oxy]methyl]- via the Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism. scienceinfo.comwikipedia.org This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.

The key intermediate in this reaction is the transition state, where a partial bond is formed between the oxygen of the alkoxide and the carbon of the alkyl halide, while the carbon-halogen bond is partially broken. This pentacoordinate transition state has a trigonal bipyramidal geometry. For the reaction to proceed efficiently, the alkyl halide should be primary to minimize steric hindrance, which would otherwise favor a competing E2 elimination reaction. chemistrytalk.orgwikipedia.org

Table 1: Hypothetical Energy Profile for the S_N2 Formation of the Ether Linkage

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
ReactantsBenzyl alkoxide + 1,6-diiodohexane0
Transition State[I--C_6H_12--O(Bn)--I]⁻20-25
ProductsBenzene, [[(6-iodohexyl)oxy]methyl]- + I⁻-10

Note: The values in this table are illustrative and represent typical activation and reaction energies for an S_N2 reaction.

While the Williamson ether synthesis can proceed without a catalyst, its efficiency can be significantly enhanced through catalysis. byjus.com Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, are often employed in industrial settings to facilitate the reaction between the water-soluble alkoxide and the organic-soluble alkyl halide. jk-sci.com

In laboratory syntheses, the addition of a catalytic amount of a soluble iodide salt, such as sodium or potassium iodide, can accelerate the reaction, particularly if an alkyl chloride or bromide is used as the starting material. scienceinfo.comfrancis-press.com This is an example of the Finkelstein reaction, where the less reactive alkyl halide is converted in situ to a more reactive alkyl iodide. rsc.org The iodide ion is a better leaving group than chloride or bromide, thus lowering the activation energy of the S_N2 transition state. francis-press.com In cases with unreactive alkylating agents, silver salts like silver oxide can be used to assist the departure of the halide leaving group. byjus.com

Reaction Mechanisms for Subsequent Derivatization

The presence of three distinct reactive sites—the carbon-iodine bond, the benzene ring, and the alkyl chain—allows for a range of subsequent derivatization reactions of Benzene, [[(6-iodohexyl)oxy]methyl]-.

The primary alkyl iodide moiety in Benzene, [[(6-iodohexyl)oxy]methyl]- is susceptible to nucleophilic substitution. These reactions can proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile. viu.cavedantu.com

Given that the iodine is attached to a primary carbon, the S_N2 mechanism is generally favored. vedantu.comlibretexts.org This involves a backside attack by the nucleophile, leading to an inversion of configuration at the carbon center. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

Under conditions that favor carbocation formation, such as in the presence of a Lewis acid or with a very poor nucleophile in a polar protic solvent, an S_N1 mechanism may become competitive. However, this is less likely for a primary alkyl halide due to the instability of the resulting primary carbocation. viu.cavedantu.com

Table 2: Relative Rates of S_N2 Substitution with Different Nucleophiles

NucleophileSolventRelative Rate Constant (k_rel)
CN⁻DMSO100
I⁻Acetone (B3395972)75
N₃⁻Ethanol50
OH⁻Water1
H₂OWater0.01

Note: This table provides a qualitative comparison of nucleophilicity for a typical S_N2 reaction and is for illustrative purposes.

The benzene ring of Benzene, [[(6-iodohexyl)oxy]methyl]- can undergo electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iqmasterorganicchemistry.com The [[(6-iodohexyl)oxy]methyl]- substituent influences both the rate and the regioselectivity of this reaction. The ether oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. youtube.com This increases the electron density of the ring, making it more nucleophilic and thus activating it towards electrophilic attack compared to unsubstituted benzene. libretexts.orgleah4sci.com

The resonance stabilization is most effective at the ortho and para positions, leading to the preferential formation of ortho- and para-substituted products. libretexts.orgpressbooks.publibretexts.org The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orgmsu.edu The formation of this intermediate is the rate-determining step. libretexts.org

Table 3: Product Distribution in the Nitration of an Analogous Alkoxybenzene

PositionProduct Yield (%)
Ortho40
Meta<5
Para55

Note: This data is representative of the nitration of a simple alkoxybenzene and illustrates the typical ortho, para directing effect.

The carbon-iodine bond in the alkyl chain is relatively weak and can undergo homolytic cleavage upon exposure to radical initiators, such as UV light or certain chemical initiators. wikipedia.org This can initiate free-radical chain reactions. ucr.edusrmist.edu.in For instance, free-radical halogenation with a different halogen (e.g., chlorine or bromine) could lead to substitution at various positions along the alkyl chain, with selectivity being influenced by the stability of the resulting alkyl radical intermediates. youtube.comyoutube.com

Furthermore, the iodoalkyl group can participate in intramolecular radical cyclization reactions. rsc.orgwikipedia.org If an unsaturated moiety were present elsewhere in the molecule, the initially formed alkyl radical could add to this unsaturation, leading to the formation of a cyclic product. wikipedia.orgresearchgate.net The regioselectivity of such cyclizations is governed by Baldwin's rules.

Kinetic and Thermodynamic Aspects of Chemical Transformations

Information regarding the kinetic and thermodynamic parameters for reactions of Benzene, [[(6-iodohexyl)oxy]methyl]- is not available in the surveyed scientific literature.

Theoretical and Computational Chemistry Studies of Benzene, 6 Iodohexyl Oxy Methyl

Electronic Structure and Bonding Analysis

A thorough understanding of the electronic structure and bonding of Benzene (B151609), [[(6-iodohexyl)oxy]methyl]- is fundamental to predicting its chemical behavior. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are instrumental in this regard.

The electronic properties of the molecule are a composite of its constituent parts. The benzene ring provides a region of high electron density due to its delocalized π-system. The benzyloxymethyl group, -CH₂OCH₂-, introduces polarity and conformational flexibility. The oxygen atom, with its lone pairs of electrons, can participate in intramolecular and intermolecular interactions. The long hexyl chain is largely non-polar, while the terminal iodine atom introduces a site of significant polarizability and a relatively weak carbon-halogen bond. wikipedia.org

The Carbon-Iodine (C-I) bond is the weakest among the carbon-halogen bonds, with a bond dissociation energy significantly lower than that of C-Br, C-Cl, or C-F bonds. wikipedia.org This weakness is a key determinant of the molecule's potential reactivity. Ab initio studies on similar alkyl iodides have been used to investigate their electronic structure and photodissociation dynamics, often revealing the importance of spin-orbit coupling due to the heavy iodine atom. researchgate.net

Computational analysis would likely reveal the Highest Occupied Molecular Orbital (HOMO) to be localized primarily on the electron-rich benzene ring and the oxygen atom, while the Lowest Unoccupied Molecular Orbital (LUMO) would likely have significant contributions from the σ* orbital of the C-I bond, making this bond susceptible to nucleophilic attack.

Table 1: Predicted Bond Lengths and Angles for Benzene, [[(6-iodohexyl)oxy]methyl]- (Note: These are hypothetical values based on standard bond lengths and angles for similar molecular fragments and would require specific computational calculations for verification.)

Bond/AnglePredicted Value
C-I Bond Length~2.14 Å
C-O Bond Length (ether)~1.43 Å
C=C Bond Length (aromatic)~1.39 Å
C-C-I Bond Angle~111°
C-O-C Bond Angle~112°

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of Benzene, [[(6-iodohexyl)oxy]methyl]- is expected to be complex due to the presence of multiple rotatable single bonds in the hexyl chain and the benzyloxymethyl linker. Conformational analysis, employing methods like molecular mechanics or DFT, would be essential to identify the low-energy conformers and the energy barriers between them.

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this molecule in different environments (e.g., in various solvents or in the solid state). nih.govkoreascience.kr MD simulations of long-chain alkyl systems have been used to study their self-assembly and phase transitions. nih.gov For the title compound, MD could be used to explore the flexibility of the alkyl chain, the accessible conformational space, and the timescale of conformational changes.

Table 2: Hypothetical Relative Energies of Selected Conformers of the Hexyl Chain (Note: Energies are relative to the lowest energy conformer. These values are illustrative and would need to be determined by computational methods.)

Conformer (Dihedral Angles)Relative Energy (kcal/mol)
All-trans (anti-anti-anti-anti)0.0
gauche-anti-anti-anti0.6
anti-gauche-anti-anti0.6
gauche-gauche-anti-anti1.5

Prediction of Reactivity and Selectivity via Computational Models

Computational models are powerful tools for predicting the reactivity and selectivity of molecules like Benzene, [[(6-iodohexyl)oxy]methyl]-. The presence of the iodohexyl group suggests that nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions are likely pathways for its transformation. libretexts.org

The prediction of which of these pathways is favored depends on several factors, including the nature of the nucleophile/base, the solvent, and the steric accessibility of the reaction center. libretexts.org Computational chemistry can model the transition states for each of these potential reaction pathways and calculate their activation energies. A lower activation energy would indicate a more favorable reaction pathway. For instance, DFT calculations have been used to study the competition between elimination and substitution reactions of alkyl halides on catalyst surfaces. rsc.org

Furthermore, data-driven approaches, such as the use of linear free energy relationships (LFERs) and multivariate linear regression (MLR) models, have been successfully applied to predict the reactivity of alkyl halides in catalyzed reactions. acs.orgnih.gov These models correlate reaction rates with various descriptors of the reactants and catalysts, such as bond dissociation energies, steric parameters, and redox potentials. acs.orgnih.gov

Investigation of Intermolecular Interactions and Supramolecular Assembly

The structure of Benzene, [[(6-iodohexyl)oxy]methyl]- suggests its potential to participate in a variety of intermolecular interactions, leading to the formation of supramolecular assemblies. The benzene ring can engage in π-π stacking interactions, while the iodine atom can act as a halogen bond donor. nih.gov

Halogen bonding is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. nih.govnih.gov Iodine is a particularly effective halogen bond donor. nih.gov The strength of this interaction can be tuned by modifying the electronic properties of the molecule. The ether oxygen atom in Benzene, [[(6-iodohexyl)oxy]methyl]- could potentially act as a halogen bond acceptor.

Computational studies can be employed to model these intermolecular interactions and predict the geometry and stability of the resulting supramolecular structures. For example, the self-assembly of similar iodinated organic molecules has been shown to form well-defined one- and two-dimensional structures. nih.govmdpi.comresearchgate.net

Computational Design of Modified Analogues with Tuned Properties

Computational chemistry allows for the in silico design of novel molecules with tailored properties. ijcrt.orgresearchgate.net Starting from the scaffold of Benzene, [[(6-iodohexyl)oxy]methyl]-, various modifications can be computationally explored to tune its characteristics for specific applications.

For example, the reactivity of the C-I bond could be modified by changing the halogen to bromine or chlorine. The length of the alkyl chain could be altered to control the molecule's flexibility and solubility. Substituents could be introduced onto the benzene ring to modify its electronic properties, which in turn would influence the strength of intermolecular interactions like π-π stacking and halogen bonding. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational techniques that can be used to build models that correlate molecular structure with specific properties. researchgate.netarabjchem.org These models can then be used to predict the properties of newly designed analogues before they are synthesized, thus accelerating the discovery of new functional materials. csmres.co.uk

Applications in Advanced Chemical Research and Development

Role as a Versatile Synthetic Intermediate

The presence of a reactive alkyl iodide and a stable benzyl (B1604629) ether makes this compound a highly versatile building block in organic synthesis. The benzyl ether can act as a protecting group for an alcohol, which can be deprotected under specific conditions, while the iodo group provides a handle for a variety of coupling reactions. organic-chemistry.orgresearchgate.net

The iodohexyl moiety of Benzene (B151609), [[(6-iodohexyl)oxy]methyl]- can readily participate in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, such as amines, azides, thiols, and cyanides, at the terminus of the hexyl chain. For instance, reaction with a primary amine would yield a secondary amine, while reaction with sodium azide (B81097) followed by reduction would produce a primary amine. This versatility enables the construction of complex molecules with multiple, strategically placed functional groups. The benzyloxymethyl group can either be retained as a stable structural element or later cleaved to reveal a hydroxyl group for further functionalization. organic-chemistry.orgresearchgate.net

The bifunctional nature of Benzene, [[(6-iodohexyl)oxy]methyl]- makes it a suitable monomer for the synthesis of macrocycles and polymers. Intramolecular cyclization under high-dilution conditions could potentially lead to the formation of a macrocyclic ether. More commonly, it can be used in polymerization reactions. For example, it could undergo polycondensation with a diamine or a diol to form functionalized polyethers or polyamines. The pendant benzyloxymethyl groups along the polymer backbone could then be deprotected to yield a polymer with multiple hydroxyl groups, which can be further modified. mdpi.comcnrs.fr

Utilization in Functional Materials Science

The ability to incorporate specific functionalities and to form polymeric structures makes Benzene, [[(6-iodohexyl)oxy]methyl]- a valuable component in the design of advanced materials.

This compound can be used to synthesize polymers with tailored properties. For example, the introduction of photoactive or electroactive groups via the iodohexyl chain could lead to the development of novel organic materials for electronics or photonics. The benzyloxymethyl group can influence the polymer's solubility and processability. The ability to deprotect the benzyl ether to a hydroxyl group allows for post-polymerization modification, enabling the fine-tuning of the material's properties, such as hydrophilicity or cross-linking density. cnrs.frresearchgate.net

Benzene, [[(6-iodohexyl)oxy]methyl]- can serve as a linker to graft organic functionalities onto inorganic substrates, creating hybrid materials. The iodo group can be used to anchor the molecule to a surface, for example, through reaction with surface hydroxyl groups on silica (B1680970) or metal oxides. The benzyl ether end can then be modified to introduce desired properties to the surface, such as biocompatibility or catalytic activity. This approach is crucial in the development of functionalized nanoparticles, sensors, and chromatographic supports.

Application as a Chemical Probe and Labeling Reagent

The presence of an iodine atom in Benzene, [[(6-iodohexyl)oxy]methyl]- suggests its potential use as a chemical probe or labeling reagent. The iodo group can be used to attach the molecule to a biomolecule of interest, such as a protein or a nucleic acid, through covalent bond formation with nucleophilic residues like cysteine or lysine. The benzyl group can serve as a reporter group, or it can be further modified to attach a fluorescent dye or a radioactive isotope for detection and imaging purposes. While less common than other halogens for this purpose, iodine-containing probes have been developed for specific applications in mass spectrometry and other analytical techniques.

Precursor for Radiolabeling (e.g., with Iodine isotopes) for Research Applications

The presence of an iodine atom in the structure of Benzene, [[(6-iodohexyl)oxy]methyl]- makes it a prime candidate for radiolabeling studies. The terminal iodo-group can be substituted with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I. This process, known as radioiodination, is a fundamental technique in the development of radiopharmaceuticals and radiotracers for various imaging and therapeutic applications.

Radioiodinated molecules are crucial tools in nuclear medicine, particularly for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. The choice of iodine isotope depends on the desired application, with different isotopes offering varying half-lives and emission characteristics.

The synthesis of such radiolabeled compounds often involves nucleophilic substitution reactions where a precursor molecule, such as a compound with a good leaving group (e.g., bromine or a sulfonate ester), is reacted with a radioactive iodide salt. nih.gov Given that Benzene, [[(6-iodohexyl)oxy]methyl]- already contains a stable carbon-iodine bond, it could potentially be synthesized with a radioactive iodine isotope in the final step of its preparation or undergo isotopic exchange reactions. The development of efficient radiolabeling methods is a continuous area of research, with goals of achieving high radiochemical yields and purity. google.comwuxiapptec.com

Table 1: Potential Iodine Isotopes for Radiolabeling

Isotope Half-life Primary Emission Primary Use
¹²³I 13.22 hours Gamma SPECT Imaging
¹²⁴I 4.18 days Positron PET Imaging
¹²⁵I 59.4 days Gamma Radioimmunoassays, Brachytherapy

Conjugation Strategies for Molecular Labeling in Chemical Biology

The terminal iodide of Benzene, [[(6-iodohexyl)oxy]methyl]- serves as a reactive handle for conjugation to other molecules. This functionality is particularly valuable in chemical biology for the site-specific labeling of biomolecules such as proteins and peptides. rsc.org The carbon-iodine bond can participate in various coupling reactions, allowing for the attachment of this benzyloxy-containing moiety to a biological target.

One common strategy involves the reaction of the alkyl iodide with a thiol group, present in cysteine residues of proteins, to form a stable thioether linkage. This type of bio-conjugation is widely used to attach probes, tags, or other functional molecules to proteins for visualization, tracking, or to modulate their function.

Contribution to Agrochemical Research and Compound Libraries

Functionalized alkyl halides, such as Benzene, [[(6-iodohexyl)oxy]methyl]-, are valuable building blocks in the synthesis of new chemical entities for agrochemical research. researchgate.net The development of compound libraries containing diverse molecular scaffolds is a key strategy in the discovery of new herbicides, insecticides, and fungicides.

The benzyloxy and iodohexyl moieties of this compound offer opportunities for further chemical modification, allowing for the generation of a series of related compounds with potentially varied biological activities. The lipophilic nature of the benzyl and hexyl groups can also influence the compound's ability to penetrate biological membranes, a crucial property for many agrochemicals. The synthesis of alkyl boronic esters from such precursors is also a modern approach to creating complex molecules for various applications, including agrochemicals. acs.orgrsc.orgacs.org

Exploration in Molecular Electronics and Nanotechnology

The structure of Benzene, [[(6-iodohexyl)oxy]methyl]- suggests its potential use in the fields of molecular electronics and nanotechnology. The long alkyl chain terminating with a reactive group is a characteristic feature of molecules used to form self-assembled monolayers (SAMs) on various surfaces, particularly on gold. rsc.orgsigmaaldrich.com

While thiols are more commonly used for forming SAMs on gold, alkyl iodides can also serve as precursors for surface modification. utexas.edudaneshyari.com The benzyl group at the other end of the molecule can provide a specific functionality to the surface. Such organized molecular layers can act as molecular wires, insulators, or sensors in nanoscale electronic devices. rsc.orgnih.govnih.govresearchgate.netresearchgate.net The ability to control the composition and structure of these monolayers at the molecular level is fundamental to the bottom-up fabrication of novel nanomaterials and devices.

Table 2: Mentioned Chemical Compounds

Compound Name
Benzene, [[(6-iodohexyl)oxy]methyl]-
Benzyl ether
Iodo-group
Iodine
¹²³I
¹²⁴I
¹²⁵I
¹³¹I
Bromine
Sulfonate ester
Thiol
Cysteine
Thioether
Alkyl boronic esters

Emerging Research Directions and Future Perspectives

Development of Asymmetric Synthetic Routes

Currently, there is a lack of specific published research detailing the development of asymmetric synthetic routes for Benzene (B151609), [[(6-iodohexyl)oxy]methyl]-. The development of such methods is crucial for producing enantiomerically pure compounds, which is often a critical requirement for applications in pharmacology and materials science. General principles of asymmetric synthesis could theoretically be applied, but dedicated studies on this compound are not apparent.

Strategies for C-H Functionalization and Late-Stage Diversification

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool for streamlining synthetic processes and enabling late-stage diversification of complex molecules. However, specific methodologies for the C-H functionalization of the benzene ring or the hexyl chain of Benzene, [[(6-iodohexyl)oxy]methyl]- have not been detailed in the available literature. Such studies would be valuable for creating a library of derivatives with potentially novel properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical syntheses into continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. At present, there are no specific reports on the synthesis of Benzene, [[(6-iodohexyl)oxy]methyl]- using these modern technologies. The adaptation of its synthesis to a flow chemistry setup would represent a significant step towards its efficient and on-demand production.

Exploration of Bio-orthogonal Reactions

Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org These reactions often utilize functional groups that are abiotic and mutually reactive. escholarship.org The primary iodide present in Benzene, [[(6-iodohexyl)oxy]methyl]- could potentially serve as a handle for certain bio-orthogonal transformations. For instance, it could undergo nucleophilic substitution with suitable biological nucleophiles, although this is a classical reaction and may lack the high specificity and rapid kinetics characteristic of modern bio-orthogonal reactions.

Several established bio-orthogonal reactions include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between a strained cyclooctyne (B158145) and an azide (B81097) without the need for a toxic copper catalyst. wikipedia.orgnih.gov

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This is a rapid reaction between an electron-poor diene, such as tetrazine, and an electron-rich dienophile. nih.govnih.gov

Staudinger Ligation: This reaction involves the formation of a stable amide bond from an azide and a specifically engineered phosphine. escholarship.orgnih.gov

Oxime and Hydrazone Ligations: These reactions form stable C=N bonds from the condensation of aldehydes or ketones with alkoxy amines or hydrazines. escholarship.orgnih.gov

For Benzene, [[(6-iodohexyl)oxy]methyl]- to be utilized in these contexts, it would first need to be chemically modified to incorporate one of the requisite functional groups, such as an azide or a strained alkyne. There is currently no published research describing such modifications or the subsequent application of this compound in bio-orthogonal labeling or diagnostics.

Q & A

Q. What are the optimal synthetic routes for synthesizing Benzene, [[(6-iodohexyl)oxy]methyl]- with high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, reacting benzene derivatives with 6-iodohexanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or Williamson ether synthesis (using a strong base like NaH). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

Q. Which analytical techniques are recommended for structural confirmation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 7.3–7.5 ppm for aromatic protons; δ 3.4–3.7 ppm for methyleneoxy groups; δ 0.8–1.8 ppm for hexyl chain).
  • Infrared Spectroscopy (IR) : Peaks at 1100–1250 cm⁻¹ (C-O-C ether stretch) and 500–600 cm⁻¹ (C-I stretch).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 332 (calculated for C₁₃H₁₉IO₂) with fragmentation patterns confirming the iodohexyl chain .

Q. What safety protocols should be prioritized during handling due to its toxicity profile?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion (do not induce vomiting) .

Q. How can solubility properties inform solvent selection for experimental workflows?

  • Methodological Answer : The compound is lipophilic due to its alkyl chain and iodinated group. Optimal solvents include dichloromethane, THF, or chloroform. For polar reaction conditions, use DMF or DMSO. Test solubility via incremental addition (1–10 mg/mL) under sonication .

Q. What are common side reactions during synthesis, and how can they be minimized?

  • Methodological Answer :
  • Iodide Displacement : Compete with elimination; use aprotic solvents (e.g., THF) and low temperatures (0–5°C).
  • Oxidation of Ether Linkage : Conduct reactions under nitrogen atmosphere. Add antioxidants like BHT (0.1% w/w) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer : Combine 2D NMR techniques (COSY, HSQC) to assign overlapping signals. Compare experimental data with Density Functional Theory (DFT)-simulated spectra (software: Gaussian, ORCA). For ambiguous iodine effects, use X-ray crystallography to confirm spatial arrangement .

Q. What mechanistic insights explain regioselectivity in substitution reactions involving this compound?

  • Methodological Answer : Study reaction pathways via kinetic isotope effects (KIE) or Hammett plots. For SN2 mechanisms, monitor transition states using computational tools (e.g., Gaussian’s NEB method). Contrast with radical pathways (initiated by AIBN) using EPR spectroscopy .

Q. How do thermal and photolytic degradation pathways affect long-term stability?

  • Methodological Answer :
  • Thermal Degradation : Conduct TGA/DSC to identify decomposition thresholds (>150°C). Store at -20°C under argon.
  • Photodegradation : Use UV-Vis spectroscopy (λmax ~270 nm) to track iodobenzene byproduct formation. Add UV stabilizers (e.g., TiO₂ nanoparticles) .

Q. Can this compound serve as a biomarker probe in toxicological studies?

  • Methodological Answer : Derivatize with fluorescent tags (e.g., dansyl chloride) for tracking in biological matrices. Use LC-MS/MS to detect metabolites (e.g., deiodinated products) in liver microsome assays. Validate against known benzene toxicity biomarkers (e.g., glutathione adducts) .

Q. What computational models predict electronic effects of the iodohexyl group on aromatic reactivity?

  • Methodological Answer :
    Perform frontier molecular orbital (FMO) analysis using DFT (B3LYP/6-311+G*). Calculate Fukui indices to identify electrophilic/nucleophilic sites. Compare with experimental substituent constants (σ⁺, σ⁻) from Hammett studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.